molecular formula C18H18O4 B14799698 4-Propanoylphenyl (4-methoxyphenyl)acetate

4-Propanoylphenyl (4-methoxyphenyl)acetate

Cat. No.: B14799698
M. Wt: 298.3 g/mol
InChI Key: TYXGCIHDURLAOO-UHFFFAOYSA-N
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Description

4-Propionylphenyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C18H18O4. It is a derivative of phenylacetic acid and is characterized by the presence of a propionyl group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-propionylphenyl (4-methoxyphenyl)acetate typically involves esterification reactions. One common method is the reaction of 4-methoxyphenylacetic acid with 4-propionylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Propionylphenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Propionylphenyl (4-methoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propionylphenyl (4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    4-Methoxyphenylacetic acid: A precursor in the synthesis of 4-propionylphenyl (4-methoxyphenyl)acetate.

    4-Hydroxyphenylacetic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.

    4-Nitrophenylacetic acid: Contains a nitro group instead of a methoxy group.

Uniqueness: 4-Propionylphenyl (4-methoxyphenyl)acetate is unique due to the presence of both a propionyl group and a methoxyphenyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(4-propanoylphenyl) 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C18H18O4/c1-3-17(19)14-6-10-16(11-7-14)22-18(20)12-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3

InChI Key

TYXGCIHDURLAOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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